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Compound of Interest

5-Bromo-2-methoxyphenylacetic
Compound Name: d
aci

Cat. No.: B2697831

Introduction

5-Bromo-2-methoxyphenylacetic acid is a valuable substituted phenylacetic acid derivative
widely utilized as a building block in organic and medicinal chemistry. Its structural features—a
carboxylic acid moiety, a methoxy group, and a bromine atom on an aromatic ring—make it a
versatile intermediate for synthesizing more complex molecules, including potential
pharmaceutical agents.

Accurate and unambiguous structural confirmation of this compound is paramount for any
research and development endeavor. This technical guide provides an in-depth analysis of the
core spectroscopic data required for the positive identification and quality assessment of 5-
Bromo-2-methoxyphenylacetic acid (CAS No. 7017-48-3). We will delve into the
interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) data, explaining the causality behind the observed signals and providing field-proven
protocols for data acquisition.

Molecular Structure and Overview

The foundational step in any spectroscopic analysis is a thorough understanding of the
molecule's structure. 5-Bromo-2-methoxyphenylacetic acid possesses a molecular formula
of CoH9BrOs and a molecular weight of approximately 245.07 g/mol .[1][2] The key to
interpreting its spectra lies in recognizing the distinct chemical environments of its protons and
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carbon atoms, the vibrational modes of its functional groups, and its predictable fragmentation
under ionization.

Figure 1: Structure of 5-Bromo-2-methoxyphenylacetic acid with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen
framework of a molecule.

Disclaimer: As of the time of this writing, publicly accessible, experimentally verified NMR data
for this specific compound is limited. The following assignments are based on established
chemical shift principles and predictive models, which provide a highly accurate forecast of the
expected spectrum.

'H NMR (Proton NMR) Analysis

The proton NMR spectrum is anticipated to show five distinct signals corresponding to the
different proton environments.
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Predicted Shift

Multiplicity
(5 ppm)

Integration

Assignment

Rationale

~10-12 Singlet (broad)

1H

H-O-C=0

The acidic proton
of the carboxylic
acid is typically a
broad singlet,
highly
deshielded, and
its position is
concentration
and solvent

dependent.

~7.40 Doublet (d)

1H

Ar-H (C-6)

This proton is
ortho to the
bromine atom,
leading to
deshielding. It
shows coupling
only to the H at
C-4.

Doublet of
Doublets (dd)

~7.35

1H

Ar-H (C-4)

This proton is
coupled to both
the H at C-3 and
the H at C-6,
resulting in a
doublet of

doublets.

~6.85 Doublet (d)

1H

Ar-H (C-3)

This proton is
ortho to the
electron-donating
methoxy group,
causing it to be
the most
shielded of the

aromatic protons.
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It is coupled to
the H at C-4.

~3.85 Singlet (s) 3H

Methoxy group
protons are
singlets as they
have no adjacent
protons to couple
with. Their
position is

characteristic.

~3.65 Singlet (s) 2H

The methylene
protons are
adjacent to the
aromatic ring and
the carbonyl
group. They
appear as a
singlet as they
are chemically

equivalent.

13C NMR (Carbon NMR) Analysis

The proton-decoupled 3C NMR spectrum is expected to show nine distinct signals, one for

each unique carbon atom.
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Predicted Shift (6 ppm)

Assignment Rationale

~175

The carboxylic acid carbonyl
C=0 carbon is highly deshielded

and appears far downfield.

~156

The aromatic carbon directly
2 (A) attached to the electron-
-2 (Ar
donating methoxy group is

significantly deshielded.

~134

C-4 (Ar) Aromatic CH carbon.

~131

Aromatic CH carbon,
C-6 (Ar) deshielded by the adjacent
bromine.

~128

1 (A7) The aromatic carbon bearing
- r
the acetic acid substituent.

~115

The aromatic carbon bearing

the bromine atom. Its shift is
C-5 (Ar) influenced by the halogen's

electronegativity and

resonance effects.

~112

3 (A) Aromatic CH carbon shielded
- r
by the ortho-methoxy group.

The methoxy carbon appears

in a characteristic region for
-OCHs

sp?3 carbons attached to

oxygen.

The aliphatic methylene
Ar-CH2-
carbon.

Experimental Protocol: NMR Data Acquisition
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[CoHoBroOs]*
m/z = 244/246

*COOH (45 Da)

[CsHsBro]*
m/z = 199/201

- «CHs (15 Da)

[C7HsBrO]*
m/z = 184/186

Click to download full resolution via product page

Figure 3: Proposed primary fragmentation pathway for 5-Bromo-2-methoxyphenylacetic
acid in EI-MS.

Experimental Protocol: GC-MS Analysis

o Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile
organic solvent like ethyl acetate or dichloromethane.

e GC Method:
o Injector: Set to a high temperature (e.g., 250 °C) to ensure rapid volatilization.
o Column: Use a standard non-polar capillary column (e.g., DB-5ms).

o Oven Program: Start at a low temperature (e.g., 100 °C), then ramp up to a high
temperature (e.g., 280 °C) at a rate of 10-20 °C/min. This separates the analyte from any

impurities or solvent.
e MS Method:
o lon Source: Use Electron lonization (El) at the standard energy of 70 eV.

o Analyzer: Scan a mass range that includes the expected molecular weight (e.g., m/z 40-
300).
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o Detector: The detector records the abundance of ions at each m/z value.

Conclusion

The structural elucidation of 5-Bromo-2-methoxyphenylacetic acid is achieved through a
synergistic application of modern spectroscopic techniques. *H and 3C NMR provide a detailed
map of the C-H framework, IR spectroscopy confirms the presence of key functional groups
(carboxylic acid, ether, aromatic ring), and mass spectrometry verifies the molecular weight and
reveals substructural motifs through its distinct isotopic pattern and fragmentation. Together,
these three methods provide a robust and self-validating analytical package, ensuring the
identity and purity of this important chemical intermediate for researchers and drug
development professionals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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